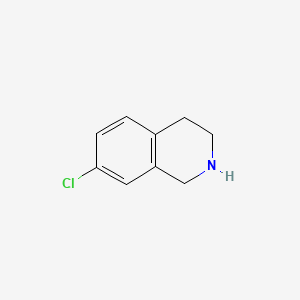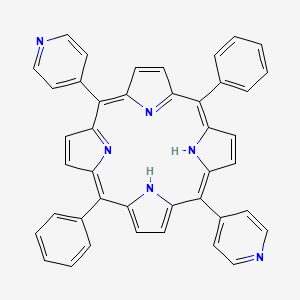
1-Isopropoxy-4-nitrobenzene
Übersicht
Beschreibung
1-Isopropoxy-4-nitrobenzene is an aromatic nitro compound with the molecular formula C₉H₁₁NO₃. It is characterized by the presence of an isopropoxy group and a nitro group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isopropoxy-4-nitrobenzene can be synthesized through the nitration of isopropoxybenzene. The nitration process involves the reaction of isopropoxybenzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at a controlled temperature to ensure the selective introduction of the nitro group at the para position relative to the isopropoxy group.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. The nitration reaction is followed by purification steps such as recrystallization or distillation to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isopropoxy-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the isopropoxy group can be oxidized to form corresponding carbonyl compounds under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Reduction: 1-Isopropoxy-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Corresponding carbonyl compounds such as aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
1-Isopropoxy-4-nitrobenzene is utilized in a wide range of scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biochemistry: The compound is used in studies involving enzyme kinetics and interactions, particularly with cytochrome P450 enzymes.
Environmental Science: It plays a role in the degradation studies of nitroaromatic compounds in wastewater treatment processes.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-isopropoxy-4-nitrobenzene involves its interaction with various molecular targets and pathways:
Enzyme Interactions: The compound exhibits cooperativity with cytochrome P450 enzymes, influencing their catalytic activity and binding interactions.
Reduction Processes: In environmental applications, the compound undergoes reduction to form aniline derivatives, which are further degraded through various pathways.
Vergleich Mit ähnlichen Verbindungen
1-Isopropoxy-4-nitrobenzene can be compared with other similar compounds such as:
1-Methoxy-4-nitrobenzene: Similar structure but with a methoxy group instead of an isopropoxy group. It exhibits different reactivity and physical properties.
1-Ethoxy-4-nitrobenzene: Contains an ethoxy group, leading to variations in its chemical behavior and applications.
1-Isopropoxy-2-nitrobenzene: The nitro group is positioned ortho to the isopropoxy group, resulting in different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions in various chemical and biological systems.
Eigenschaften
IUPAC Name |
1-nitro-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOJVDNLACMALV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504794 | |
| Record name | 1-Nitro-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26455-31-2 | |
| Record name | 1-Nitro-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Isopropoxy-4-nitrobenzene interact with biological systems, specifically regarding enzyme activity?
A: Research indicates that this compound acts as a competitive inhibitor of certain enzymes. For example, it can inhibit the hydrolysis of p-nitrophenyl acetate by artificial esterases constructed from self-assembling peptides. [] This inhibition likely occurs through competition for the active site of the esterase, preventing the substrate from binding and being hydrolyzed.
Q2: What is the role of this compound in studying cytochrome P450 enzymes?
A: While the provided abstract doesn't delve into specifics, it highlights that this compound is involved in research exploring the cooperativity of cytochrome P450 1A2. [] This suggests the compound likely serves as either a substrate or an inhibitor in studies investigating the enzyme's mechanism and potential interactions with other molecules.
Q3: Can you describe an efficient synthetic method for producing this compound?
A: A highly efficient method utilizes a multi-site phase-transfer catalyst (MPTC) like 1,4-dibenzyl-1,4-diazoniabicyclo(2.2.2)octanium dichloride under ultrasound irradiation (40 kHz, 300W). [] This approach facilitates the reaction between 1-chloro-4-nitrobenzene and isopropyl alcohol in a solid-liquid phase-transfer catalysis condition, resulting in the successful synthesis of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1590318.png)








